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Rhodamine 123

Cat. No.: B7803343
M. Wt: 380.8 g/mol
InChI Key: MYFATKRONKHHQL-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Research Tool

The application of Rhodamine 123 in biological research dates back to early studies that demonstrated its ability to specifically stain mitochondria in living cells nih.gov. This selective accumulation, dependent on mitochondrial energization, was a significant finding, as chemical agents that collapse the membrane potential were shown to prevent its uptake nih.gov. Early research utilized UV microscopy for visual estimation of dye binding, although quantitative uptake data were initially limited scispace.com. The advent of flow cytometry revolutionized the quantitative analysis of Rh123 uptake in large cell populations scispace.comnih.gov. This technological advancement allowed for more precise measurements of dye accumulation per cell, enhancing the utility of Rh123 as a research tool scispace.com.

Over time, Rh123 evolved from a simple mitochondrial stain to a key indicator of mitochondrial membrane potential (ΔΨm), a critical parameter reflecting mitochondrial function and cellular energy status ontosight.aiontosight.aispandidos-publications.comapexbt.com. Its use expanded to various biotechnology applications, including fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA wikipedia.orgplos.org. The recognition of ΔΨm's role in processes like apoptosis further solidified Rh123's importance in cell biology research ontosight.aiapexbt.com. Beyond mitochondria, Rh123 has also been employed to study membrane transport processes, particularly those mediated by efflux pumps like P-glycoprotein (MDR1), where its transport can be modulated by specific mutations in these proteins plos.orgglpbio.comresearchgate.netmcgill.ca.

Fundamental Principles of this compound as a Biological Probe

This compound functions as a biological probe primarily due to its cationic and lipophilic nature ontosight.aiontosight.airesearchgate.net. These properties allow it to readily cross cell membranes and enter the negatively charged environment of the mitochondrial matrix ontosight.aiontosight.ailumiprobe.comresearchgate.net. The accumulation of Rh123 within mitochondria is directly proportional to the magnitude of the negative mitochondrial membrane potential ontosight.ailumiprobe.comresearchgate.netglpbio.com. A higher negative potential leads to greater accumulation and, consequently, stronger fluorescence intensity lumiprobe.comglpbio.com.

The mechanism involves the dye distributing according to the membrane polarization lumiprobe.comresearchgate.netwikipedia.org. When the mitochondrial membrane potential decreases, as occurs during events like apoptosis or cellular damage, Rh123 is released from the mitochondria, resulting in a reduction or loss of its characteristic yellow-green fluorescence spandidos-publications.comapexbt.com. This change in fluorescence intensity can be quantitatively measured using techniques like fluorescence spectrophotometry, fluorescence microscopy, or flow cytometry, providing a real-time assessment of mitochondrial membrane potential and function ontosight.aiscispace.comspandidos-publications.comapexbt.com.

This compound exhibits specific spectroscopic properties that are key to its use as a fluorescent probe. Its excitation peak is typically around 505-508 nm, and its emission peak is around 528-534 nm, allowing for detection using standard fluorescence microscopy and flow cytometry setups biotium.comontosight.aiontosight.aiaatbio.com. The fluorescence is visible as green biotium.com. The quantum yield of Rh123 is reported to be high, around 0.9 in ethanol, contributing to its sensitivity as a probe wikipedia.orgomlc.org.

While primarily known for mitochondrial staining, Rh123's interactions with other cellular components and transporters are also relevant to its application. It has been characterized as a substrate for ABC transporters, particularly P-glycoprotein (P-gp), which can actively efflux the dye from cells, influencing its intracellular accumulation and making it useful for studying multidrug resistance plos.orgglpbio.comresearchgate.netmcgill.ca. The uptake of Rh123 into cells can occur through both passive and active processes, with carrier-mediated influx potentially playing a role at lower concentrations plos.org.

The sensitivity of Rh123 fluorescence to the chemical environment, including the solvent composition, is an important consideration for experimental design and data interpretation plos.org. Optimal excitation and emission wavelengths can vary slightly depending on the medium plos.org.

Data Table: Spectroscopic Properties of this compound

PropertyValue (in Methanol) biotium.comValue (in HBSS + 1% Methanol) plos.orgValue (General/Other) ontosight.aiontosight.aiglpbio.comaatbio.commedchemexpress.com
Excitation Maximum (λEx)505 nm505 nm507-508 nm ontosight.aiontosight.aiglpbio.comaatbio.commedchemexpress.com
Emission Maximum (λEm)534 nm525 nm527-529 nm ontosight.aiontosight.aiglpbio.comaatbio.commedchemexpress.com
Quantum Yield (in Ethanol)--0.9 wikipedia.orgomlc.org

Data Table: Examples of this compound Applications and Findings

ApplicationResearch FindingReference
Mitochondrial Membrane Potential MeasurementReduced Rh123 fluorescence in breast cancer cells treated with Solanum nigrum water extract, indicating disruption of mitochondrial membrane potential. imrpress.com imrpress.com
Mitochondrial Function StudiesUsed to monitor mitochondrial function changes and cell viability in response to stimuli or pharmaceuticals. lumiprobe.com lumiprobe.com
Multidrug Resistance (MDR) DetectionUsed to detect activity of P-glycoprotein in human tumor samples; decreased intracellular fluorescence in MDR cells due to efflux. glpbio.comresearchgate.netsigmaaldrich.com glpbio.comresearchgate.netsigmaaldrich.com
Cancer Stem Cell IdentificationIdentification of subpopulations in canine hepatocellular carcinoma cells with higher Rh123 expression exhibiting higher stem cell characteristics and chemoresistance. spandidos-publications.com spandidos-publications.com
Membrane Transport AssaysUsed as a tracer dye to examine membrane transport by the ABCB1 gene product, MDR1. plos.org plos.org
Bacterial Viability AssessmentUsed with flow cytometry for rapid assessment of bacterial viability and vitality based on dye accumulation. oup.com oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN2O3 B7803343 Rhodamine 123

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFATKRONKHHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886503
Record name 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride
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Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red to brown powder; [Acros Organics MSDS]
Record name Rhodamine 123
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CAS No.

62669-70-9
Record name Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1)
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Record name 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride
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Record name 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride
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Mechanisms of Cellular Interaction and Subcellular Localization

Mitochondrial Accumulation Dynamics

The primary site of Rhodamine 123 sequestration within living cells is the mitochondria, a process driven by the organelle's unique electrochemical properties. biotium.comnih.gov

Role of Mitochondrial Membrane Potential (ΔΨm) in Uptake and Retention

The accumulation and retention of this compound are fundamentally dependent on the mitochondrial membrane potential (ΔΨm). taylorandfrancis.com As a positively charged molecule, this compound is electrophoretically driven into the negatively charged mitochondrial matrix. researchgate.netyoutube.com This process results in the concentration of the dye within mitochondria in direct proportion to the magnitude of the ΔΨm. taylorandfrancis.com

A high ΔΨm, characteristic of healthy, respiring mitochondria, leads to significant uptake and prolonged retention of the dye. nih.gov Conversely, a dissipation or collapse of this potential, often associated with mitochondrial dysfunction or cell death, results in the leakage of this compound from the mitochondria into the cytoplasm and eventually out of the cell. taylorandfrancis.com Studies have shown that both mitochondrial and plasma membrane potentials influence the uptake and retention of this compound. nih.gov For instance, certain human breast adenocarcinoma cells (MCF-7) exhibit greater uptake and retention of this compound compared to normal epithelial cells (CV-1), a phenomenon attributed to elevated mitochondrial and plasma membrane potentials in the cancer cells. nih.govresearchgate.net The use of ionophores that dissipate the mitochondrial membrane potential can decrease this uptake and retention. nih.gov

The relationship between ΔΨm and this compound fluorescence is a cornerstone of its application in assessing mitochondrial health.

Kinetics of Intracellular Accumulation

The uptake of this compound by living cells is a rapid process. Near-maximum levels of accumulation are typically reached within 5 to 10 minutes of incubation, a rate that appears to be largely independent of temperature. nih.gov The concentration of the dye within the cell is dose-dependent, correlating with the concentration of this compound in the external medium. nih.gov

Once accumulated, there can be some leakage of the dye from the cells if they are transferred to a dye-free medium. nih.gov However, the dye can be retained long enough to be detected after at least two cell divisions, indicating its distribution to daughter cells. nih.gov In some cell lines, such as the EMT6/P mouse tumor line, this compound accumulates quickly and reaches a plateau level by approximately 90 minutes. nih.gov

Cell LineTime to Near-Maximum/Plateau AccumulationKey Kinetic Feature
Various Cell Types5 - 10 minutesRapid uptake, independent of temperature. nih.gov
EMT6/P~90 minutesReaches a plateau level of accumulation. nih.gov

Factors Influencing Mitochondrial Uptake and Retention

Several physiological factors can modulate the dynamics of this compound accumulation within mitochondria.

The metabolic activity of a cell significantly influences this compound uptake. An increase in uptake is observed when cells transition from a quiescent state into the active cell cycle, a period of heightened metabolic demand. nih.gov For example, during the blastogenic transformation of lymphocytes stimulated by phytohemagglutinin, a several-fold increase in the cells' ability to accumulate this compound is observed. pnas.org This peak in dye uptake coincides with the peak of DNA synthesis and mitotic activity. pnas.org This suggests that mitochondria in metabolically active, proliferating cells maintain a higher membrane potential, thereby sequestering more dye. Conversely, conditions that may indicate a lower metabolic state, such as in feline sarcoma virus-transformed mink cells, have been associated with reduced uptake and retention of the dye, possibly due to an abnormally low ΔΨm. nih.gov

Research has established a strong correlation between the uptake of this compound and the total cellular RNA content. nih.gov As cells enter the growth phase of the cell cycle, characterized by increased ribosome biogenesis and protein synthesis, both RNA content and this compound accumulation increase in parallel. pnas.org A decrease in uptake is noted when cells like Friend leukemia cells undergo erythroid differentiation, a process also associated with changes in RNA content. nih.gov This correlation suggests that the processes governing cell growth and proliferation, which require significant mitochondrial energy output, are linked to the factors controlling this compound accumulation.

The effect of cellular aging on mitochondrial properties and, consequently, on this compound uptake, presents a complex picture with some conflicting findings across different studies and cell types. It is widely reported that the magnitude of ΔΨm is lower in cells from old animals compared to young ones. nih.govresearchgate.net For example, a marked heterogeneity in this compound fluorescence was seen in hepatocytes from old rats, suggesting significant age-related alterations and declines in mitochondrial membrane potential in subpopulations of these cells. pnas.org

However, other studies have produced contrasting results. Research on human fibroblasts found that cells from older individuals actually bind and retain more this compound than their younger counterparts. nih.gov This observation suggests that aged fibroblasts may maintain a higher mitochondrial transmembrane potential, or that other age-related changes in mitochondrial structure and function could be influencing the dye's interaction. nih.gov These discrepancies highlight that age-related changes in mitochondrial bioenergetics may be cell-type specific.

Study FocusCell TypeAge-Associated Finding on ΔΨm/Rhodamine 123 Uptake
General ReviewVariousWidely reported decrease in ΔΨm with age. nih.govresearchgate.net
HepatocytesRatHeterogeneity and decline in ΔΨm in subpopulations from old rats. pnas.org
FibroblastsHumanIncreased uptake and retention of this compound in old fibroblasts. nih.gov

Plasma Membrane Interactions and Efflux Mechanisms

This compound, a fluorescent cationic dye, serves as a crucial tool in cell biology, primarily for visualizing mitochondria. Its interaction with the plasma membrane, particularly with efflux pumps, significantly influences its intracellular concentration and, consequently, its utility as a cellular probe.

P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key plasma membrane protein responsible for the efflux of a wide array of xenobiotics from cells. This efflux activity is a primary mechanism behind multidrug resistance (MDR) in cancer cells.

This compound is a well-established substrate for P-glycoprotein. nih.gov Its fluorescent nature makes it a valuable probe for studying the MDR phenotype and the function of P-gp. nih.gov Cells that overexpress P-gp exhibit significantly reduced intracellular accumulation of this compound compared to their non-resistant counterparts. nih.gov For instance, the MDR subline EMT6/AR1.0, which overexpresses P-gp, shows dramatically reduced accumulation of the dye. nih.gov This characteristic allows for the use of this compound in assays to screen for P-gp inhibitors and to characterize the MDR status of cell lines. nih.govmdpi.com The secretory transport of this compound across cell layers, such as Caco-2 cells, involves influx across the basolateral membrane followed by apically directed efflux via P-gp. nih.gov

P-glycoprotein possesses a large, polyspecific drug-binding pocket with multiple interaction sites. mdpi.com It is understood that there are at least three major sites: the H-site (binding Hoechst 33482), the R-site (binding this compound), and the P-site (binding prazosin (B1663645) and progesterone). mdpi.com The interaction of various compounds with these sites can be complex, leading to competitive, non-competitive, or allosteric modulation of P-gp activity.

Some compounds can act as allosteric inhibitors by binding to sites distinct from the primary substrate-binding pocket, thereby modulating the efflux of substrates like this compound. acs.org For example, certain flavanone (B1672756) derivatives have been shown to decrease verapamil-stimulated ATPase activity, suggesting an allosteric mechanism of inhibition. acs.orgnih.gov These findings indicate that P-gp's function can be modulated through complex interactions at multiple binding sites, influencing the transport of this compound in a non-competitive manner. scribd.com

Inhibition of P-glycoprotein function leads to a significant increase in the intracellular accumulation of its substrates, including this compound. This principle is the basis for assays designed to identify and characterize P-gp inhibitors. nih.govnih.gov When P-gp-overexpressing cells are treated with an inhibitor, the efflux of this compound is blocked, resulting in fluorescence levels that can be restored to those seen in non-resistant cells. nih.gov

A variety of compounds have been identified as P-gp inhibitors, and their efficacy can be quantified by measuring the increase in this compound accumulation. The half-maximal inhibitory concentration (IC50) can be determined for these inhibitors. nih.gov For example, in P-gp-overexpressing MCF7R cells, 14 out of 16 tested P-gp inhibitors were found to increase this compound accumulation in a concentration-dependent manner. nih.gov The reference P-gp inhibitor verapamil (B1683045), for instance, can fully restore this compound accumulation in MCF7R cells to the levels observed in the parental, non-resistant MCF7 cells. nih.gov Liposomal delivery of inhibitors like tariquidar (B1662512) has been shown to be even more effective at blocking this compound efflux than the free drug. nih.gov

Table 1: IC50 Values of Various P-gp Inhibitors Determined by this compound Accumulation Assay

InhibitorIC50 (µM)
Elacridar (B1662867)0.05
VerapamilVaries by study
Cyclosporin (B1163) AVaries by study
Nitrendipine250.5

This table presents a selection of P-gp inhibitors and their corresponding IC50 values as determined through this compound accumulation assays. The data is illustrative of the range of potencies observed for different inhibitors. Data sourced from Jouan et al., 2016. nih.gov

To elucidate the precise mechanism of P-gp-mediated transport, unidirectional flux studies of this compound have been conducted. These studies aimed to test competing hypotheses about how P-gp captures and expels its substrates. The "vacuum cleaner" and "flippase" hypotheses proposed that P-gp transports drugs directly from the lipid bilayer to the external medium. nih.govnih.govpnas.org These models predict that the apparent unidirectional influx of a substrate should be lower in cells expressing P-gp. nih.govnih.govpnas.org

Remarkably, the transport direction of P-gp can be reversed through specific mutations. A mutant version of human P-gp, termed 14A, was generated by substituting 14 conserved residues in transmembrane helices 6 and 12 with alanine. pnas.org While this mutant lost the ability to efflux most P-gp substrates, it surprisingly gained a new function: the ability to actively import certain substrates, including this compound, into the cell. pnas.org

This uptake of this compound by the 14A mutant was found to be dependent on ATP hydrolysis, substrate concentration, and time, similar to the efflux function of the wild-type P-gp. pnas.org The accumulation of this compound in cells expressing the 14A mutant was significantly higher than in control cells. pnas.org This reversed transport function also led to hypersensitization of the cells to this compound, with the half-maximal inhibitory concentration (IC50) decreasing by more than half. pnas.org This discovery highlights the critical role of specific residues in determining the directionality of transport by P-gp. pnas.org

Table 2: Comparison of Wild-Type and Mutant P-gp Function on this compound Transport

P-gp TypePrimary FunctionEffect on Intracellular this compoundCellular Outcome
Wild-Type P-gpEffluxDecreased AccumulationResistance
14A Mutant P-gpInflux (Uptake)Increased AccumulationHypersensitization

This table summarizes the contrasting functions of wild-type and the 14A mutant P-glycoprotein with respect to this compound transport and the resulting cellular phenotype. Data sourced from Mirza et al., 2020. pnas.org

Multidrug Resistance-Associated Protein (MRP) Interactions

This compound (Rh123) is recognized as a substrate for members of the Multidrug Resistance-Associated Protein (MRP) family, part of the ATP-binding cassette (ABC) transporter superfamily. nih.govbohrium.comaatbio.com While it is a well-established substrate for P-glycoprotein (P-gp/MDR1), its interaction with MRPs contributes to its cellular efflux and the multidrug resistance phenotype. nih.govmerckmillipore.com Studies on human lung cancer cells with an MRP-associated, P-gp-negative multidrug resistance phenotype demonstrated that these cells actively efflux Rh123. nih.gov In these MRP-associated resistant cells, Rh123 accumulation occurs at a similar rate to parental cells for the first 30 minutes, after which the rates diverge, leading to lower intracellular concentrations in the resistant cells over time. nih.gov Over a period of 150 minutes, these resistant cells can lose up to 70% of their Rh123 content, an efflux process that is inhibited by reduced temperature. nih.gov

Direct interaction with MRP1 has been confirmed using photoreactive analogues of the dye. acs.orgnih.gov Studies utilizing [¹²⁵I]iodoaryl azido-rhodamine 123 (IAARh123) demonstrated direct and saturable binding to MRP1 at multiple sites. acs.orgnih.gov This photoaffinity labeling of MRP1 was significantly reduced in the presence of known MRP1 substrates like Leukotriene C₄, providing further evidence of a shared binding or transport mechanism. acs.orgnih.gov However, the interaction can be complex; certain flavonoids, such as genistein, have been shown to decrease the accumulation of Rh123 in MRP-overexpressing cells, effectively accelerating its efflux, while simultaneously increasing the accumulation of other chemotherapeutic agents like daunorubicin. nih.gov Generally, Rh123 is considered to be transported by MRP1 to a lesser extent than by MDR1. merckmillipore.com

Organic Cation Transporters (OCTs) Substrate Recognition

This compound is a high-affinity substrate for human organic cation transporters (OCTs), specifically hOCT1 and hOCT2. nih.govresearchgate.net These transporters mediate the influx of the dye into cells. In studies using HEK293 cells overexpressing these transporters, the intracellular uptake of Rh123 was significantly enhanced compared to control cells. nih.govresearchgate.net This influx is a saturable, carrier-mediated process, characterized by low Michaelis-Menten constants (K_m), indicating a strong binding affinity between Rh123 and the transporters. nih.gov

Known inhibitors of hOCT1 and hOCT2, such as verapamil, amitriptyline, prazosin, and quinine, have been shown to effectively decrease the accumulation of Rh123 in cells overexpressing these transporters. nih.govresearchgate.net Furthermore, Rh123 itself can act as an inhibitor of OCT-mediated transport, reducing the uptake of the model OCT substrate tetraethylammonium (B1195904) (TEA). nih.gov The inhibitory potency of Rh123 is greater for hOCT1 than for hOCT2. nih.gov The recognition of Rh123 by both P-gp and organic cation carriers in certain cell types, like the LLC-PK1 kidney cell line, indicates that it may not be a completely selective substrate for studying P-gp function in systems where OCTs are also present. nih.gov

Table 1: Kinetic Parameters of this compound Transport by Human Organic Cation Transporters (hOCTs)
TransporterMichaelis-Menten Constant (K_m)Reference
hOCT10.54 µM nih.govresearchgate.net
hOCT20.61 µM nih.govresearchgate.net

Other Membrane Transport Processes

Beyond OCTs, the cellular uptake of this compound is also mediated by other facilitated transport systems, particularly at lower concentrations. plos.orgnih.gov Research has identified that at concentrations below 2 µM, the uptake of Rh123 is primarily facilitated by the Organic Anion Transporting Polypeptide 1A2 (OATP1A2). plos.orgnih.govnih.gov This transporter-mediated process is characterized by specific kinetic parameters. plos.org It is noteworthy that Rh123 is a specific substrate for OATP1A2 and not for other major OATP isoforms found in the human liver, such as OATP1B1, OATP1B3, and OATP2B1. plos.org

Table 2: Kinetic Parameters of this compound Transport by OATP1A2
ParameterValueReference
Michaelis-Menten Constant (K_m)0.3 ± 0.1 µM plos.org
Maximum Velocity (V_max)6.8 ± 0.5 µM plos.org

At higher concentrations, the mechanism of this compound transport across the cell membrane shifts. plos.orgnih.gov Above a critical micelle concentration (CMC) of approximately 2 µM, Rh123 molecules aggregate to form micelles. plos.orgnih.gov This aggregation facilitates a passive diffusion process across the plasma membrane, which becomes the predominant mode of entry into the cell at these higher concentrations. plos.orgnih.gov This concentration-dependent shift in transport mechanism is a critical factor in understanding the cellular pharmacokinetics of the dye. plos.org

Considerations for Intracellular Localization and Fluorescence Interpretation

The intracellular localization of this compound is highly dependent on its concentration, which has significant implications for the interpretation of its fluorescence. nih.gov At low concentrations, Rh123, as a lipophilic cation, is primarily driven by the high negative membrane potential of the inner mitochondrial membrane to accumulate specifically within the mitochondria. nih.govbiotium.com This property underlies its common use as a mitochondrial marker. nih.gov

However, as the external concentration increases, its subcellular distribution changes. At higher concentrations, Rh123 also accumulates within the plasma membrane. nih.gov This redistribution can confound interpretations that assume exclusively mitochondrial localization. For diagnostic applications relying on mitochondrial-specific staining, it is suggested that the incubation concentration of Rh123 should not exceed 25 µM. nih.gov

Table 3: Concentration-Dependent Properties of this compound
Concentration RangePrimary Uptake MechanismPrimary Subcellular LocalizationFluorescence PropertyReference
Low (< 2 µM)OATP1A2-mediated facilitated transportMitochondriaLinear increase with concentration plos.orgnih.govnih.gov
High (> 2 µM)Micelle-mediated passive diffusionMitochondria and Plasma MembraneSelf-quenching at high intracellular levels plos.orgnih.govnih.govnih.gov

Fluorescence Quenching Phenomena within Mitochondria

The fluorescence of this compound is significantly influenced by the physiological state of mitochondria, particularly the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net When mitochondria are energized, they establish a substantial electrochemical gradient across their inner membrane, making the mitochondrial matrix electrically negative relative to the intermembrane space. nih.gov This negative potential drives the accumulation of the cationic this compound from the cytoplasm into the mitochondrial matrix. duke.edu

This accumulation process leads to a phenomenon known as fluorescence quenching, where the intensity of the fluorescence emitted by the dye decreases. nih.govduke.edu The rate of this fluorescence decay has been shown to be proportional to the magnitude of the mitochondrial membrane potential. nih.govresearchgate.net Consequently, this compound serves as a sensitive probe for monitoring changes in ΔΨm in isolated mitochondria and living cells. nih.govduke.eduwikipedia.org

The relationship between the measured fluorescence intensity and the mitochondrial membrane potential is not linear. nih.gov Several factors, including the total concentration of the dye and the concentration of mitochondria in the experimental setup, can influence this relationship. nih.gov

Detailed Research Findings

Numerous studies have investigated the effects of various compounds on the fluorescence quenching of this compound in mitochondria, providing insights into mitochondrial function. The table below summarizes the effects of several key chemical agents on this phenomenon.

Chemical AgentMechanism of ActionEffect on Mitochondrial Membrane PotentialObserved Effect on this compound Fluorescence Quenching
Succinate (B1194679) and ADP Substrates for the respiratory chain and ATP synthase, respectively.Induces proton pumping and subsequent proton influx through ATP synthase, establishing a steady-state membrane potential.Induces a rate of fluorescence quenching proportional to the steady-state membrane potential. nih.gov
Oligomycin Inhibitor of the F0 subunit of ATP synthase.Blocks the influx of protons through ATP synthase, leading to an increase in the membrane potential.Significantly increases the initial rate of fluorescence quenching. nih.govresearchgate.net
N,N'-dicyclohexylcarbodiimide (DCCD) Inhibitor of the F0 subunit of ATP synthase.Similar to oligomycin, it blocks proton flow through ATP synthase, increasing the membrane potential.Increases the rate of fluorescence quenching, similar to oligomycin. nih.govresearchgate.net
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) A protonophore that acts as an uncoupler of oxidative phosphorylation.Dissipates the proton gradient across the inner mitochondrial membrane, causing a decrease in the membrane potential.Induces a decreased rate of fluorescence quenching. nih.govresearchgate.net A high enough concentration can lead to the complete collapse of the membrane potential. nih.gov

These findings demonstrate that the kinetics of this compound fluorescence quenching can be a reliable and sensitive method for evaluating the mitochondrial membrane potential and for studying the effects of various substances on mitochondrial function. nih.govresearchgate.net

Applications in Cellular Physiology and Pathophysiology Research

Assessment of Mitochondrial Function and Bioenergetics

The ability of Rhodamine 123 to partition into mitochondria based on ΔΨm makes it a key probe for evaluating mitochondrial function and bioenergetics. nih.govwikipedia.orgabpbio.comtaylorandfrancis.compnas.organnualreviews.org

Quantification of Mitochondrial Membrane Potential (ΔΨm) Changes

Quantifying changes in ΔΨm is a primary application of this compound. The intensity of its fluorescence within the mitochondria is directly related to the magnitude of the membrane potential; a higher ΔΨm leads to greater accumulation and thus increased fluorescence (though self-quenching can occur at very high concentrations). nih.govwikipedia.orgnih.govcas.cz Conversely, a decrease in ΔΨm results in the release of the dye from the mitochondria and a reduction in fluorescence. taylorandfrancis.comspandidos-publications.com This property allows researchers to monitor dynamic changes in mitochondrial energization. nih.govnih.gov

In Live Cells

This compound is widely used to track mitochondrial membrane potential changes in living cells. mdpi.comnih.govwikipedia.orgabpbio.combiotium.com It specifically stains mitochondria in cultured cells when they are energized, and agents that collapse the membrane potential prevent its uptake. nih.gov Techniques such as fluorescent microscopy and flow cytometry are commonly employed to assess this compound fluorescence in live cells. mdpi.comtaylorandfrancis.combiotium.com Studies have used this compound to assess the relative membrane potentials of mitochondria in various normal cell types, showing variations in ΔΨm across different cell lineages. annualreviews.org For instance, studies on human embryonic kidney epithelial cells have shown differential uptake of this compound, indicating varying levels of mitochondrial membrane potential within a cell population. annualreviews.org Research on pulmonary arterial endothelial cells has utilized this compound to quantify mitochondrial and plasma membrane potentials in intact cells by measuring the dye's concentration in the extracellular medium over time. marquette.edu

In Isolated Mitochondria

This compound is also extensively characterized and used as a probe for membrane potential in suspensions of isolated mitochondria. nih.govnih.govcas.czannualreviews.orgnih.govoup.com In isolated mitochondria from sources like rat liver or plant tissues, mitochondrial energization leads to quenching of this compound fluorescence, and the rate of fluorescence decay is proportional to the mitochondrial membrane potential. nih.govcas.cz This allows for the study of mitochondrial activity in a controlled environment, free from the complexities of the cellular cytoplasm. nih.govoup.com Experiments with isolated plant mitochondria have shown that this compound fluorescence quenching occurs upon energization and is reversed by uncouplers and respiratory inhibitors, confirming its sensitivity to ΔΨm in this context. cas.cz

Evaluation of Proton Flux through F₀ during ATP Synthesis

This compound can be used to indirectly evaluate proton flux through the F₀ component of ATP synthase during ATP synthesis. nih.govresearchgate.netnih.goveco-vector.com By exploiting the kinetics of this compound fluorescence changes in the presence of substrates like succinate (B1194679) and ADP, researchers can monitor the steady-state membrane potential during State 3 respiration, where protons are pumped out by the respiratory chain and simultaneously flow back into the matrix through ATP synthase. nih.govresearchgate.net This approach allows for the assessment of the coupling between proton transport and ATP synthesis. nih.gov For example, studies on lymphocytes with mutations affecting ATP synthase have used this compound to examine the impact on proton transport activity through F₀ by observing fluorescence quenching kinetics under State 3 conditions. nih.gov

Monitoring Mitochondrial Dysfunction

Changes in mitochondrial membrane potential, as monitored by this compound fluorescence, are a key indicator of mitochondrial dysfunction. pnas.orgspandidos-publications.comfrontiersin.orgaopwiki.org A decrease in ΔΨm is often associated with impaired mitochondrial health. pnas.orgfrontiersin.org

In Response to Cellular Stressors

This compound is frequently used to monitor mitochondrial dysfunction induced by various cellular stressors. mdpi.comnih.govfrontiersin.orgresearchgate.netaging-us.com Exposure of cells or isolated mitochondria to toxic compounds, oxidative stress, or other insults can lead to a collapse of the mitochondrial membrane potential, which is detectable as a decrease in this compound fluorescence. taylorandfrancis.comspandidos-publications.comfrontiersin.orgresearchgate.netaging-us.com For instance, studies have shown that exposure to aluminum phosphide (B1233454) (AlP) leads to a collapse of ΔΨm in isolated cardiomyocytes, observed as an increase in this compound fluorescence intensity (due to release from depolarized mitochondria), and this effect can be mitigated by protective agents. frontiersin.org Similarly, manganese chloride (MnCl₂) has been shown to induce mitochondrial dysfunction, evidenced by the loss of cellular this compound staining. researchgate.net Research investigating cellular senescence induced by hydrogen peroxide (H₂O₂) has also used this compound to measure mitochondrial membrane potential, correlating increased ΔΨm with elevated cellular peroxide levels and mitochondrial mass in senescent cells. aging-us.com

Application AreaMethod/ObservationKey Finding/ApplicationRelevant Citations
Quantification of ΔΨm in Live CellsFluorescence microscopy, Flow cytometry, Measurement of extracellular dye concentrationTracking ΔΨm changes, Assessing relative potentials in different cell types, Quantifying ΔΨm and plasma membrane potential mdpi.comnih.govabpbio.comtaylorandfrancis.comannualreviews.orgbiotium.commarquette.edu
Quantification of ΔΨm in Isolated MitochondriaFluorescence quenching kinetics, Flow cytometryAssessing mitochondrial activity in controlled environments, Studying effects of inhibitors/substrates on ΔΨm nih.govnih.govcas.czannualreviews.orgnih.govoup.com
Evaluation of Proton Flux through F₀ (ATP Synthesis)Analysis of fluorescence quenching kinetics during State 3 respirationAssessing coupling efficiency, Investigating impact of mutations on F₀ activity nih.govresearchgate.netnih.goveco-vector.com
Monitoring Mitochondrial Dysfunction (Stressors)Decrease in fluorescence intensityDetecting ΔΨm collapse in response to toxins, oxidative stress, etc., Evaluating protective effects of compounds mdpi.comnih.govtaylorandfrancis.comspandidos-publications.comfrontiersin.orgresearchgate.netaging-us.com
In Pathological Conditions (e.g., Aging, Neurodegenerative Disease)

Mitochondrial dysfunction is increasingly recognized as a key factor in the pathogenesis of various age-related and neurodegenerative diseases. spandidos-publications.compnas.org this compound has been employed to assess mitochondrial changes in these conditions by monitoring alterations in mitochondrial membrane potential.

Studies in aging have utilized Rh123 to observe age-associated changes in mitochondrial function. For instance, research on hepatocytes from old rats revealed a marked fluorescent heterogeneity with Rh123 staining, suggesting age-associated alterations in mitochondrial membrane potential. pnas.org A significant portion of cells from old rats exhibited lower Rh123 fluorescence compared to those from young rats, indicating a decrease in mitochondrial membrane potential in these populations. pnas.org Similarly, studies on human fibroblasts have shown that old fibroblasts can bind and retain more Rh123 than young fibroblasts, which might reflect differences in mitochondrial transmembrane potential or age-related changes in mitochondrial structure and function. nih.gov

In the context of neurodegenerative diseases, Rh123 has been used to investigate mitochondrial dysfunction. For example, in models of Parkinson's disease, treatment with neurotoxins like MPP+ has been shown to reduce Rh123 fluorescence in neuronal cells, indicating a loss of mitochondrial membrane potential. nih.gov Compounds that protect against this neurotoxin-induced mitochondrial dysfunction can prevent the decrease in Rh123 fluorescence. nih.gov While other dyes like TMRE or JC-1 are sometimes preferred in recent literature due to lower toxicity concerns, Rh123 has historically been valuable for detecting mitochondrial membrane potential dissipation associated with mitochondrial apoptosis or intrinsic apoptosis in neurodegenerative contexts. researchgate.netontosight.aioup.com

Indirect Assessment of ATP Levels and Glycolysis

Mitochondrial membrane potential, as measured by this compound accumulation, is directly linked to the process of oxidative phosphorylation, the primary method of ATP production in most cells. Changes in mitochondrial membrane potential can therefore indirectly reflect alterations in cellular ATP levels and the reliance on glycolysis for energy.

Research using Rh123 in conjunction with other techniques, such as nuclear magnetic resonance spectroscopy, has demonstrated its utility in assessing metabolic changes. In human colon cancer cells, Rh123 accumulation, indicative of mitochondrial activity, was correlated with changes in phosphorus and glucose metabolism. nih.gov Inhibition of mitochondrial ATP production by Rh123 in these cells initially stimulated cytoplasmic glycolysis, leading to increased lactate (B86563) production and glucose consumption in an attempt to maintain energy demands. nih.gov This was accompanied by a fall in intracellular pH and a rise in intracellular free magnesium, which could further impact glycolytic enzyme activity and cellular ATP generation. nih.gov Normal epithelial cells, in contrast, showed no significant changes in these parameters upon Rh123 administration. nih.gov

While Rh123 primarily reports on mitochondrial membrane potential, which is a driving force for ATP synthesis, other methods like measuring intracellular free magnesium using probes like Magnesium Green can provide a more direct, albeit indirect, assessment of ATP levels, as ATP hydrolysis releases bound magnesium. epfl.chunil.ch However, the link between mitochondrial potential and ATP production allows Rh123 to serve as an indicator of the energetic state of the cell, particularly concerning mitochondrial reliance.

Investigation of Cell Death Pathways

This compound is a widely used tool in the study of cell death, particularly in the context of apoptosis, due to the central role of mitochondria in this process.

Detection of Mitochondrial Transmembrane Potential Dissipation in Apoptosis

A key early event in the intrinsic pathway of apoptosis is the disruption and dissipation of the mitochondrial transmembrane potential (ΔΨm). bmglabtech.comgenscript.comajol.info this compound, by accumulating in mitochondria based on this potential, provides a straightforward method to detect this dissipation. apexbt.comgenscript.comimrpress.com

In healthy cells with a high ΔΨm, Rh123 is actively taken up and sequestered within the mitochondrial matrix, resulting in bright fluorescence. apexbt.comgenscript.com As apoptosis is initiated and ΔΨm collapses, Rh123 is released from the mitochondria into the cytosol, leading to a decrease in mitochondrial fluorescence and an increase in diffuse cytoplasmic staining, or a general decrease in cellular fluorescence depending on the measurement technique. apexbt.comspandidos-publications.comimrpress.com This loss of Rh123 fluorescence intensity is a widely accepted indicator of mitochondrial depolarization during apoptosis. apexbt.comspandidos-publications.combmglabtech.comimrpress.com

Flow cytometry is a common method used with Rh123 to quantify changes in ΔΨm during apoptosis. researchgate.netbmglabtech.comgenscript.com Cells undergoing apoptosis show a decrease in mean Rh123 fluorescence intensity compared to healthy cells. bmglabtech.comimrpress.com This allows for the identification and quantification of apoptotic cell populations based on their mitochondrial status. researchgate.netgenscript.com The intensity of Rh123 fluorescence is considered to be directly related to the mitochondrial transmembrane potential. genscript.com

However, it's important to note that while Rh123 can detect MMP dissipation, it is not a specific marker solely for apoptosis, as other forms of cell death or mitochondrial dysfunction can also lead to changes in ΔΨm. researchgate.net Nevertheless, its ease of use and direct link to a critical apoptotic event make it a valuable tool.

Integration with Other Apoptotic Markers

While Rh123 staining provides information about mitochondrial membrane potential changes, a more comprehensive understanding of cell death pathways often requires the integration of Rh123 assessment with other markers of apoptosis. Apoptosis is a complex process involving a cascade of events, and analyzing multiple markers helps to confirm the mode of cell death and identify the specific pathways involved.

For instance, researchers often combine Rh123 staining with markers of plasma membrane integrity, such as propidium (B1200493) iodide (PI) or ethidium (B1194527) bromide (EB). nih.gov While Rh123 assesses mitochondrial health in live cells (assuming the plasma membrane is intact), PI and EB are typically excluded from live cells but enter cells with compromised plasma membranes, characteristic of later stages of apoptosis or necrosis. nih.gov Using these dyes in combination, often with flow cytometry, allows for the differentiation of live cells (Rh123 positive, PI/EB negative), early apoptotic cells (changes in Rh123 fluorescence, PI/EB negative), and late apoptotic or necrotic cells (changes in Rh123 fluorescence, PI/EB positive). nih.gov

Other apoptotic markers that can be used in conjunction with Rh123 include Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and assays for caspase activation (e.g., caspase-3, caspase-9), which are key executioners in the apoptotic cascade. bmglabtech.com Assessing cytochrome c release from the mitochondria into the cytosol, another critical event in the intrinsic pathway downstream of ΔΨm dissipation, can also complement Rh123 studies. bmglabtech.comlmaleidykla.lt By correlating changes in mitochondrial membrane potential detected by Rh123 with the presence of these other markers, researchers can build a more complete picture of the cell death process and confirm that the observed mitochondrial changes are indeed part of an apoptotic program.

Studies in Multidrug Resistance Phenotypes

This compound's utility extends to the study of multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This application stems from Rh123 being a substrate for certain ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which are often overexpressed in drug-resistant cells. ashpublications.orgplos.orgnih.govnih.govnih.gov

Characterization of Efflux Pump Activity in Drug-Resistant Cells

Multidrug resistance is frequently mediated by the increased efflux of therapeutic drugs from cancer cells, a process often driven by ABC transporters like P-gp (ABCB1) and the Multidrug Resistance-Associated Protein (MRP1). plos.orgnih.govnih.govnih.gov this compound is actively transported out of cells by P-gp, and to a lesser extent by MRP1, making it a functional probe for assessing the activity of these efflux pumps. nih.govsigmaaldrich.com

In drug-sensitive cells with low expression of these transporters, Rh123 accumulates within the cell, primarily in the mitochondria. nih.gov However, in drug-resistant cells overexpressing P-gp or MRP1, Rh123 is efficiently pumped out of the cell, resulting in reduced intracellular accumulation and lower fluorescence intensity compared to sensitive cells. nih.govnih.govnih.gov

Flow cytometry is a widely used technique to measure Rh123 accumulation and efflux in studies of MDR. nih.govresearchgate.netnih.gov By comparing the intracellular fluorescence of sensitive and resistant cell lines after incubation with Rh123, researchers can functionally assess the activity of efflux pumps. nih.govnih.gov The rate of Rh123 efflux can also be measured by pre-loading cells with the dye and then monitoring the decrease in intracellular fluorescence over time. nih.govnih.gov

Studies have shown a correlation between P-gp expression and reduced intracellular accumulation of Rh123. nih.gov Furthermore, the efflux of Rh123 in resistant cells can be inhibited by known MDR modulators or inhibitors of P-gp and MRP1, such as verapamil (B1683045) or cyclosporin (B1163) A, leading to increased intracellular Rh123 accumulation. nih.govnih.govsigmaaldrich.comresearchgate.net This inhibitory effect confirms that the reduced Rh123 accumulation is indeed due to the activity of these efflux pumps. nih.govnih.govresearchgate.net

While Rh123 is a substrate for both P-gp and MRP1, its efflux is more pronounced with P-gp overexpression. nih.govsigmaaldrich.com Therefore, while it can serve as a general indicator of efflux pump activity, combining it with other substrates or inhibitors can help differentiate the contributions of specific transporters in complex MDR phenotypes. sigmaaldrich.com The measurement of Rh123 uptake or efflux allows for the characterization of cells displaying an MDR phenotype, even at low levels of resistance. nih.gov

Evaluation of P-gp Inhibitory Potential of Compounds

This compound is a known substrate for P-glycoprotein (P-gp), an efflux transporter involved in multidrug resistance (MDR) in various cell types, including cancer cells and microorganisms. cenmed.comnih.govasm.orgscience.gov The transport of Rh123 by P-gp can be used to evaluate the inhibitory potential of novel compounds. Assays based on Rh123 accumulation in P-gp-overexpressing cell lines are employed for this purpose. nih.govresearchgate.netnih.gov An increase in intracellular Rh123 accumulation in these cells in the presence of a test compound indicates that the compound inhibits P-gp-mediated efflux of the dye. nih.govresearchgate.net This approach allows for the determination of the half maximal inhibitory concentration (IC50) of compounds towards P-gp activity. nih.govresearchgate.netresearchgate.net Studies have shown that Rh123 accumulation assays can effectively evaluate the P-gp inhibitory potential of a range of compounds. nih.govresearchgate.net

Data from studies evaluating P-gp inhibitory potential using Rh123 accumulation assays demonstrate varying IC50 values for different inhibitors. For instance, in one study using MCF7R cells (a P-gp-overexpressing cell line), IC50 values for P-gp activity ranged from 0.05 µM for elacridar (B1662867) to 250.5 µM for nitrendipine. nih.govresearchgate.net

Note: Specific IC50 values for Verapamil and Cyclosporin A were not explicitly provided in the snippets, only that they showed concentration-dependent effects. nih.govresearchgate.net

Correlation between Accumulation and Drug Sensitivity/Resistance

The intracellular accumulation and retention of this compound have been correlated with drug sensitivity and resistance in various biological contexts. In multidrug-resistant cells, reduced accumulation of Rh123 is often observed due to increased efflux mediated by transporters like P-gp. nih.govasm.org Studies in Candida species, for example, have shown that certain azole-resistant strains accumulate less Rh123 compared to azole-susceptible ones, suggesting a role for drug efflux in resistance. nih.govasm.orgnih.gov In Candida glabrata, competition between Rh123 and fluconazole (B54011) for efflux by a common MDR-like transporter has been observed. nih.govasm.org

In cancer cells, a correlation between increased cellular accumulation of Rh123 and cytotoxicity has been reported. nih.gov A study using R123-sensitive and R123-resistant B16 melanoma cells found that the rate of Rh123 accumulation was significantly higher in sensitive cells. nih.gov Treatment of resistant cells with verapamil, a known MDR modulator, increased Rh123 accumulation to levels similar to sensitive cells and restored cytotoxicity, further supporting the link between accumulation and sensitivity. nih.gov

Cancer Biology Research

This compound has been extensively studied in cancer biology due to its selective effects on malignant cells and its interactions with key cellular pathways involved in cancer progression and treatment.

Selective Cytotoxicity Mechanisms in Malignant Cells

This compound has demonstrated selective cytotoxicity towards carcinoma cells compared to normal epithelial cells in vitro. nih.gov This selective toxicity is linked to its preferential accumulation in the mitochondria of cancer cells. nih.govmdpi.com

Disruption of Cellular Energy Metabolism

A primary mechanism underlying the selective cytotoxicity of Rh123 in cancer cells is the disruption of cellular energy metabolism, particularly targeting mitochondrial function. researchgate.netnih.govmdpi.comnih.govnih.govresearchgate.netnih.gov As a lipophilic cationic dye, Rh123 accumulates in the mitochondria, driven by the negative mitochondrial membrane potential, which is often higher in cancer cells compared to normal cells. nih.govmdpi.com This accumulation can impair ATP synthesis by disrupting oxidative phosphorylation. mdpi.comresearchgate.netnih.gov The resulting energy depletion can lead to cell cycle arrest and ultimately cell death. nih.gov Studies have shown that Rh123 can cause the release of Rh123 from prestained cells, indicating a disruption of mitochondrial function. nih.gov

The selective toxicity based on energy metabolism disruption is further supported by studies showing enhanced growth inhibition when carcinoma cells are co-treated with Rh123 and 2-deoxyglucose, an inhibitor of glycolysis. nih.gov This suggests that simultaneously targeting both mitochondrial respiration and glycolysis can enhance the cytotoxic effect in cancer cells. nih.govlinkos.cz

Target Inactivation and Intracellular Accumulation Correlation

The cytotoxic effect of this compound in cancer cells is strongly correlated with its intracellular accumulation and the subsequent inactivation of critical cellular targets, primarily within the mitochondria. nih.govnih.govcgiar.orgpnas.orgpnas.org Higher intracellular concentrations of Rh123 in sensitive cancer cells lead to a greater degree of mitochondrial dysfunction and cytotoxicity. nih.gov The selective retention of the dye in carcinoma cells compared to normal cells is considered an important factor for its tumor-specificity. researchgate.net

Studies have investigated the relationship between intracellular Rh123 levels and cell survival. For instance, research on B16 melanoma cells demonstrated a strong correlation between Rh123 accumulation and cytotoxicity. nih.gov Resistant cell lines showed lower accumulation, and increasing accumulation in these cells, such as through the use of efflux pump inhibitors like verapamil, restored sensitivity. nih.gov This highlights the critical role of intracellular accumulation in mediating Rh123's cytotoxic effects.

Synergistic Effects with Hyperthermia in Cancer Therapy Studies

This compound has been investigated in combination with hyperthermia for potential synergistic effects in cancer therapy studies. Hyperthermia, or elevated temperature, has been shown to enhance the cytotoxic effects of various agents in cancer cells. nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.org

Studies have demonstrated that the combination of Rh123 and hyperthermia results in marked enhancement of cytotoxicity in various human malignant cell lines in vitro, including melanoma, colon cancer, lung cancer, and breast cancer cells. nih.govaacrjournals.org Synergistic ratios ranging from 2.31 to 45 have been reported for different cell lines. nih.gov The synergistic effect appears to be related to hyperthermia's ability to increase both the rate of target inactivation by Rh123 and the net intracellular accumulation of the dye. aacrjournals.orgnih.gov

In vivo studies using a nude mouse model with cultured melanoma cells grown intradermally have also shown a statistically significant decrease in tumor growth rate when treated with a combination of Rh123 and hyperthermia (43°C for 90 min) compared to untreated animals. nih.govaacrjournals.org These findings suggest a potential role for Rh123 in combination with hyperthermia in the treatment of malignant cells. nih.govaacrjournals.org

Data illustrating the synergistic effects of Rh123 and hyperthermia in vitro:

Cell LineSynergistic Ratio (Rh123 + Hyperthermia)Source
UCLA-SO-M14 (Melanoma)> 2.31 (range up to 45 across cell lines) nih.gov
UCLA-SO-M21 (Melanoma)> 2.31 (range up to 45 across cell lines) nih.gov
HT29 (Colon Cancer)> 2.31 (range up to 45 across cell lines) nih.gov
P3 (Lung Cancer)> 2.31 (range up to 45 across cell lines) nih.gov
B231 (Breast Cancer)> 2.31 (range up to 45 across cell lines) nih.gov

Identification of Cancer Cell Subpopulations

This compound (Rh123), a cationic fluorescent dye that preferentially accumulates in mitochondria, has been utilized to identify distinct subpopulations within heterogeneous cancer cell populations. Its differential uptake and retention are often linked to variations in mitochondrial membrane potential and the activity of efflux pumps like P-glycoprotein (P-gp) caymanchem.compnas.org. This differential staining allows for the isolation and characterization of cancer cell subpopulations with potentially different biological characteristics, including varying degrees of stemness, proliferative capacity, differentiation potential, and chemoresistance spandidos-publications.comsemanticscholar.org.

Studies have demonstrated the existence of subpopulations with differing Rh123 fluorescence intensity in various cancer cell lines, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) spandidos-publications.comnih.gov. These subpopulations, often categorized as RhoHi (high fluorescence) and RhoLo (low fluorescence), exhibit distinct behaviors.

In a study on canine hepatocellular carcinoma cells, two subpopulations were identified based on Rh123 fluorescence using flow cytometry: RhoHi and RhoLo. The RhoHi subpopulation showed higher expression of the Nanog gene, increased sphere-forming ability, and greater chemoresistance to gemcitabine (B846) compared to the RhoLo subpopulation. However, no significant differences were observed in proliferation rate or chemoresistance to mitoxantrone (B413) and doxorubicin (B1662922) between the two groups nih.govnih.govspandidos-publications.com.

Conversely, research on the human renal cancer cell line 786-O revealed two distinguishable subpopulations, Rh123high and Rh123low. In this case, the Rh123high cells constituted a minority but displayed high proliferative activity, differentiation ability, resistance to radiation, and significant tumorigenic potential and colony-forming efficiency. The Rh123low cells, forming the majority, exhibited limited ability to form solid tumors or colonies in soft agar. These findings suggested that the Rh123high subpopulation possessed stem-like characteristics in this specific renal carcinoma cell line spandidos-publications.comsemanticscholar.org.

The differential retention of Rh123 can also be indicative of drug efflux capacity, a key mechanism of multidrug resistance (MDR) in cancer cells caymanchem.comscienceandtechnology.com.vn. Cells with high P-gp activity can actively pump out Rh123, resulting in lower intracellular fluorescence caymanchem.com. This property has led to the use of Rh123, often in conjunction with other dyes like Hoechst 33342, to identify the "side population" (SP) of cancer cells, which is enriched for cancer stem-like cells with high efflux capacity and often associated with drug resistance caymanchem.come-century.uspnas.org. For instance, studies on HepG2 liver cancer cells treated with CoCl₂, a hypoxia-mimicking agent, showed a twofold increase in the Rh123-effluxing subpopulation, correlating with enhanced drug resistance to doxorubicin scienceandtechnology.com.vn.

The varying findings regarding which subpopulation (RhoHi or RhoLo/Rh123high or Rh123low) exhibits stem-like or drug-resistant properties in different cancer types highlight the heterogeneity of cancer and the context-dependent nature of Rh123 as a marker for identifying these subpopulations spandidos-publications.comsemanticscholar.org. While Rh123 accumulation is generally linked to mitochondrial membrane potential, its efflux is mediated by transporters like P-gp, contributing to the complexity of interpreting Rh123 staining patterns in heterogeneous cancer cell populations caymanchem.comscienceandtechnology.com.vn.

Data from studies characterizing these subpopulations often involve quantifying the percentage of cells within each fluorescence gate and assessing their biological properties through various assays. For example, the proportion of Rh123high cells in the 786-O renal carcinoma cell line was reported to be 25.17 ± 3.88% spandidos-publications.com.

Here is a summary of findings from selected studies on cancer cell subpopulations identified using this compound:

Cancer Cell Line / TypeRh123 SubpopulationAssociated CharacteristicsReference
Canine Hepatocellular CarcinomaRhoHiHigher Nanog expression, increased sphere-forming ability, chemoresistance to gemcitabine nih.govnih.govspandidos-publications.com
Canine Hepatocellular CarcinomaRhoLoLower Nanog expression, reduced sphere-forming ability, sensitive to gemcitabine nih.govnih.govspandidos-publications.com
Human Renal Carcinoma (786-O)Rh123highHigh proliferative activity, differentiation ability, radiation resistance, tumorigenicity spandidos-publications.comsemanticscholar.org
Human Renal Carcinoma (786-O)Rh123lowLimited tumorigenicity and colony formation spandidos-publications.comsemanticscholar.org
Human Liver Cancer (HepG2)Rh123-effluxingEnhanced drug resistance to doxorubicin (under hypoxia-mimicking conditions) scienceandtechnology.com.vn

Advanced Methodologies and Techniques Utilizing Rhodamine 123

Flow Cytometry Applications

Flow cytometry is a powerful tool for analyzing the characteristics of individual cells within a population, and Rhodamine 123 is a frequently used probe in this context, especially for evaluating mitochondrial function and cell viability. wikipedia.orgcenmed.comtaylorandfrancis.comnih.govresearchgate.netarchivesofmedicalscience.commicroscopist.co.ukumiamihealth.orgnih.govasm.orgscispace.com The fluorescence intensity of Rh123 staining, as measured by flow cytometry, is directly correlated with the mitochondrial membrane potential. taylorandfrancis.comasm.org

Real-time Kinetic Assays of Mitochondrial Membrane Potential

This compound can be used to perform rapid kinetic assays of mitochondrial membrane potential in living cells. nih.gov This approach quantifies the initial rate of Rh123 uptake by cells, which serves as a sensitive parameter for estimating ΔΨm. nih.gov For instance, a rapid kinetic assay in isolated rat hepatocytes, using 50 ng/ml Rh123, demonstrated that the initial uptake rate was a reproducible and sensitive indicator of MMP, responsive to substrates and inhibitors of metabolic pathways. nih.gov This method is advantageous for studies requiring quick analysis or involving labile cells. nih.gov

Research findings have shown that cells accumulate Rh123 rapidly, reaching near-maximum binding within 5 to 10 minutes, regardless of incubation temperature between 0°C and 37°C. nih.govscispace.com The uptake is dose-dependent. nih.gov Studies on isolated rat hepatocytes using Rh123 and flow cytometry revealed marked fluorescent heterogeneity in cells from old rats compared to young rats, suggesting subpopulations with different mitochondrial membrane properties. pnas.org The average fluorescence declined in most cells from old rats, with only a small fraction maintaining the same level as young cells. pnas.org

Dual-Staining Protocols for Cell Viability and Metabolic State

Combining this compound with other fluorescent dyes in dual-staining protocols allows for simultaneous assessment of cell viability and metabolic state. nih.govnih.govuni.lu For example, simultaneous staining with Rh123 and membrane-impermeable nucleic acid dyes like ethidium (B1194527) bromide or propidium (B1200493) iodide (PI) provides a rapid assay to distinguish viable cells with intact membranes and polarized mitochondria from non-viable cells. microscopist.co.uknih.govasm.org Viable cells with active mitochondria exhibit bright green Rh123 fluorescence, while loss of membrane integrity in non-viable cells leads to the uptake of dyes like PI, indicating compromised viability. microscopist.co.uknih.govasm.org

Studies have utilized Rh123 in combination with PI to differentiate bacterial cells of varying vitality states following exposure to lethal agents or during starvation. asm.org The fluorescence intensity of Rh123 staining is directly correlated with viable cell counts, whereas PI staining is inversely correlated. asm.org This dual-staining approach can reveal heterogeneity in bacterial populations regarding viability and metabolic activity. asm.org Another application involves combining Rh123 with Hoechst 33342 for characterizing hematopoietic stem cells using flow cytometry. thermofisher.com

Analysis of Cell Cycle Progression Effects

This compound can influence cell cycle progression, and flow cytometry is used to analyze these effects. nih.govuni.lu Studies have shown that in the continuous presence of Rh123, cells can become arrested in the G1A compartment, an early G1 phase. nih.gov Detailed kinetic analysis revealed that cell progression through all phases of the cell cycle was slowed down 4 hours after the addition of Rh123. nih.gov Cell exit from G1A was affected as early as 2 hours after Rh123 addition, eventually leading to an inability of cells to leave this compartment. nih.gov This cytostatic effect is thought to be related to the dye's specificity for mitochondrial membranes and a potential disruption of cellular energy metabolism, impacting the accumulation of essential components needed for progression into the prereplicative G1B compartment. nih.gov Flow cytometry using propidium iodide staining has been employed to analyze cell cycle phase distribution and demonstrate that certain compounds can induce G1 phase arrest in cancer cells, with Rh123 used concurrently to assess mitochondrial membrane potential loss during apoptosis, which is linked to cell cycle effects. archivesofmedicalscience.comjapsonline.com

Fluorescence Microscopy Techniques

Fluorescence microscopy techniques, including confocal laser scanning microscopy (CLSM) and total internal reflection fluorescence microscopy (TIRFM), leverage the fluorescent properties and mitochondrial localization of this compound to visualize and study cellular structures and processes at a higher spatial resolution. wikipedia.orgoup.comevidentscientific.comnih.govmicroscopyu.comwordpress.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net

Confocal Laser Scanning Microscopy for Subcellular Localization

Confocal laser scanning microscopy is particularly useful for optical sectioning and obtaining high-resolution images of fluorescently labeled structures within cells, making it suitable for determining the subcellular localization of this compound. evidentscientific.comnih.govresearchgate.net Rh123 selectively accumulates in mitochondria with a high respiratory activity, allowing their visualization within living cells using CLSM. nih.govresearchgate.net

Studies using CLSM have shown the distribution of active mitochondria stained with Rh123 in different cell types. nih.govresearchgate.net For instance, in glial precursor cells cultured from rabbit retina, the Rh123 fluorescence signal was concentrated in the tips of processes, whereas in mature oligodendrocytes, the distribution was more even. nih.gov In cells infected with Trypanosoma cruzi, mitochondria stained with Rh123 were randomly distributed, while in cells infected with Toxoplasma gondii, there was a clear concentration of host cell mitochondria around the parasitophorous vacuole. researchgate.net CLSM imaging with Rh123 has also been used to compare the staining pattern of Rh123, known to bind polarized mitochondria, with that of other dyes like LDS-751, confirming the mitochondrial localization of these dyes in viable cells and its reduction upon mitochondrial depolarization. doi.org

Total Internal Reflection Fluorescence Microscopy (TIRFM) for Membrane Studies

Total Internal Reflection Fluorescence Microscopy (TIRFM) is a technique that selectively excites fluorophores in a narrow region near the coverslip-sample interface, typically within ~100-200 nm. microscopyu.comresearchgate.net This makes it ideal for studying events occurring at the plasma membrane or in structures immediately adjacent to it. microscopyu.comwordpress.comresearchgate.net While Rh123 is primarily known for mitochondrial staining, at higher concentrations, it can also accumulate in the plasma membrane, making TIRFM a relevant technique for studying its localization and behavior in this region. researchgate.netresearchgate.netpsu.edu

TIRFM has been used in conjunction with fluorescence lifetime imaging (FLIM) to study the localization of Rh123 in living cells. researchgate.netpsu.edu These studies have shown that while Rh123 is mainly mitochondrial at low concentrations, accumulation in the plasma membrane occurs at higher concentrations. researchgate.netpsu.edu Selective illumination of the plasma membrane using TIRFM revealed fluorescence distributed across the cell surface, which was considerably higher at higher Rh123 concentrations. psu.edu This indicates that TIRFM can be applied to investigate the presence and dynamics of Rh123 within the plasma membrane and adjacent areas. researchgate.netpsu.edu

Fluorescence Lifetime Imaging (FLIM) for Molecular Environment Analysis

Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that measures the decay rate of fluorescence from a sample, providing insights into the molecular environment of the fluorophore. spiedigitallibrary.orgscispace.com Unlike traditional fluorescence intensity microscopy, FLIM is less affected by variations in dye concentration or excitation power, making it a robust method for quantitative analysis. spiedigitallibrary.org this compound's fluorescence lifetime is sensitive to its microenvironment, including factors like pH, viscosity, and interactions with other molecules. psu.eduresearchgate.net

Studies utilizing FLIM with this compound have demonstrated its utility in probing the cellular environment, particularly within mitochondria where it preferentially accumulates due to the negative mitochondrial membrane potential. lumiprobe.compsu.eduthermofisher.com Changes in mitochondrial membrane potential or the local environment within mitochondria can be reflected in alterations of this compound's fluorescence lifetime. For instance, fluorescence quenching of this compound has been observed in mitochondria at high concentrations, potentially due to dye aggregation, which can be detected and analyzed using FLIM. psu.eduresearchgate.netnih.gov FLIM has also been applied to study the effects of external factors, such as microplastics, on the mitochondrial microenvironment in cells, with observed changes in this compound fluorescence intensity and lifetime indicating altered mitochondrial status. spiedigitallibrary.org

In BKEz-7 endothelial cells incubated with this compound, FLIM measurements revealed that at low concentrations, the dye is primarily localized within mitochondria. psu.eduresearchgate.netnih.gov However, at higher concentrations, accumulation in the plasma membrane was also observed. psu.eduresearchgate.netnih.gov Fluorescence quenching in mitochondria occurred at high concentrations, likely due to aggregation of this compound molecules. psu.eduresearchgate.netnih.gov

Intravital Multiphoton Imaging for In Vivo Disposition Studies

Intravital multiphoton microscopy (MPM) allows for high-resolution imaging deep within living tissues, making it suitable for studying the in vivo disposition of fluorescent compounds like this compound. tandfonline.comtandfonline.comnih.govspringermedizin.de This technique utilizes near-infrared excitation, which minimizes scattering and absorption in tissue, enabling deeper penetration and reduced photobleaching compared to conventional microscopy. spiedigitallibrary.orgspiedigitallibrary.org

This compound has been employed in intravital MPM studies to investigate its distribution and transport in various organs, particularly the liver and kidney. tandfonline.comtandfonline.comnih.govresearchgate.net As a substrate for the efflux transporter P-glycoprotein (P-gp), this compound's in vivo disposition can provide insights into transporter activity and its role in drug clearance. tandfonline.comtandfonline.comresearchgate.netplos.org

Intravital imaging in rat liver after intravenous administration of this compound showed rapid uptake from sinusoids into hepatocytes, followed by slower elimination from the cells. tandfonline.comtandfonline.com The co-administration of cyclosporine A, a P-gp inhibitor, significantly increased this compound fluorescence intensity in the liver and slowed its elimination, highlighting the role of P-gp in its hepatic disposition. tandfonline.comtandfonline.com

In the kidney, intravital MPM with this compound has been used to visualize proximal tubule cells, where it labels mitochondria. nih.govspringermedizin.de This allows for the study of tubular transporter function and changes in response to injury. nih.govresearchgate.net For example, in models of acute kidney injury, retention of this compound in tubular cells, indicated by slower decay of fluorescence intensity, suggested P-gp transporter dysfunction. researchgate.net

Spectroscopic Approaches

Fluorescence Spectroscopy for Dye-Protein Interactions

Fluorescence spectroscopy is a powerful tool for investigating the interactions between fluorescent dyes and proteins, providing information on binding affinity, stoichiometry, and conformational changes. nih.govmdpi.com this compound's fluorescence properties, including its excitation and emission spectra and intensity, can be altered upon binding to proteins. mdpi.com

Studies using fluorescence spectroscopy have characterized the interaction of this compound with proteins, particularly membrane transporters like P-glycoprotein (P-gp). nih.govmdpi.com These studies aim to understand the binding sites and mechanisms of transport. Fluorescence titrations of purified P-gp with this compound have shown binding interactions. nih.gov Furthermore, experiments involving simultaneous addition of this compound and other P-gp substrates, such as LDS-751, have provided evidence for multiple binding sites and allosteric interactions within the transporter. nih.gov These studies suggested that the putative R-site on P-gp, where this compound is believed to bind, might be large enough to accommodate two compounds simultaneously, with their binding locations being adjacent or overlapping within a hydrophobic pocket. nih.gov

Fluorescence spectroscopy has also been used to study the interaction of this compound with model membrane systems, providing insights into its partitioning into lipid bilayers and how this is influenced by the dye's structure and ionization state. mdpi.com

Nuclear Magnetic Resonance Spectroscopy for Metabolic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules, as well as metabolic profiles of cells and tissues. While less commonly associated with direct detection of this compound itself compared to fluorescence techniques, NMR spectroscopy, particularly 31P and 13C NMR, can be used to characterize the metabolic consequences of this compound's effects on cellular function. nih.govmdpi.com

Given this compound's known impact on mitochondrial function, NMR spectroscopy can be applied to study alterations in cellular energy metabolism, such as ATP production, glycolysis, and the levels of various phosphate-containing compounds. nih.govmdpi.com

Comparative Analysis and Limitations of Rhodamine 123 As a Probe

Comparison with Alternative Mitochondrial Potential Probes (e.g., TMRE, JC-1)

Rhodamine 123 is one of several lipophilic cationic dyes used to measure mitochondrial membrane potential, alongside probes like Tetramethylrhodamine, Ethyl Ester (TMRE) and JC-1 nih.govnencki.edu.pl. These dyes accumulate in mitochondria based on the negative ΔΨm nih.govnencki.edu.pl. However, they exhibit differences in their properties and suitability for various applications.

TMRE and Tetramethylrhodamine Methyl Ester (TMRM) are reported to cross the plasma membrane more rapidly than this compound thermofisher.com. Their strong fluorescence allows for the use of lower probe concentrations, which can help avoid aggregation issues thermofisher.com. The fluorescence of TMRE and TMRM is also considered relatively insensitive to the cellular environment, providing a more unbiased profile of their transmembrane distribution that can be directly related to plasma membrane potential via the Nernst equation thermofisher.com. TMRE has been successfully used in high-throughput screening assays for compounds affecting mitochondrial membrane potential thermofisher.com. TMRM is often preferred for studies requiring the lowest possible mitochondrial binding and electron transport chain (ETC) inhibition nih.gov.

JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is another widely used probe that offers a distinct advantage: it can exist in monomeric or aggregate forms depending on the mitochondrial membrane potential nencki.edu.pl. At lower membrane potentials (e.g., in the cytoplasm), JC-1 exists as a green-fluorescent monomer. At higher membrane potentials (e.g., in polarized mitochondria), it forms red-fluorescent aggregates nencki.edu.pl. This characteristic allows for ratiometric measurements of ΔΨm, providing a more robust assessment that is less dependent on factors like mitochondrial size or shape nencki.edu.plthermofisher.com. JC-1 is considered more specific for mitochondrial versus plasma membrane potential and more consistent in its response to depolarization compared to some other cationic dyes, including this compound thermofisher.com. Studies have indicated that JC-1 is a reliable probe for analyzing ΔΨm changes with flow cytometry, while Rh123 may show lower sensitivity in certain applications, such as detection by laser scanning confocal microscopy cardiologyresearchjournal.com.

This compound is often used in a "quenching" mode at higher concentrations (typically 1–10 μM) to monitor acute changes in ΔΨm after dye loading and washout nih.gov. In this mode, depolarization leads to unquenching and increased fluorescence, while hyperpolarization causes quenching and decreased fluorescence nih.gov. While TMRE/TMRM can also be used in quenching mode, their faster equilibration times may result in more transient fluorescence changes nih.gov.

Here is a comparative overview of this compound, TMRE, and JC-1:

FeatureThis compoundTMREJC-1
ChargeCationicCationicCationic
Accumulation MechanismΔΨm-dependentΔΨm-dependentΔΨm-dependent
Primary ApplicationMitochondrial ΔΨm, MDR1 tracer wikipedia.orgcenmed.complos.orgresearchgate.netMitochondrial ΔΨm nih.govnencki.edu.plthermofisher.comMitochondrial ΔΨm (ratiometric) nencki.edu.plthermofisher.com
Plasma Membrane PermeationSlower than TMRE/TMRM thermofisher.comFaster than Rh123 thermofisher.comMore specific for mitochondrial vs plasma membrane potential thermofisher.com
Fluorescence Environment SensitivityCan be influenced by chemical environment plos.orgRelatively insensitive thermofisher.comRatiometric measurement reduces environmental influence nencki.edu.plthermofisher.com
Quenching Mode SuitabilitySuitable for acute studies (slower permeation helps) nih.govLess suited for some quenching studies (faster equilibration) nih.govNot typically used in quenching mode; relies on monomer-aggregate shift nencki.edu.pl
Sensitivity (LSCM)Lower sensitivity compared to JC-1 and TMRE cardiologyresearchjournal.comHigher sensitivity compared to Rh123 cardiologyresearchjournal.comReliable for flow cytometry, higher sensitivity than Rh123 by LSCM cardiologyresearchjournal.com
Toxicity ConcernsCan be toxic at higher concentrations core.ac.ukresearchgate.netLow toxicity at nanomolar concentrations researchgate.netGenerally considered reliable thermofisher.comcardiologyresearchjournal.com

Influence of Metabolic Products on Fluorescence Signals

The fluorescence signal obtained from this compound staining can be influenced by its metabolic transformation. This compound can be metabolized to Rhodamine 110 (Rh110) plos.orgnih.gov. Rh110 is also a fluorophore, but it generally has a lower quantum yield compared to Rh123 at typical excitation wavelengths plos.orgnih.gov.

The metabolism of this compound to Rhodamine 110 is a factor that should be considered when interpreting fluorescence data, particularly in long-term experiments or when comparing results across different cell types that may have varying metabolic capacities plos.orgnih.gov. The dependence of Rh123 fluorescence on the chemical environment, including the solvent and extraction buffers used, also highlights the importance of carefully controlled experimental conditions plos.orgnih.gov.

Heterogeneity in Staining Patterns and Interpretation Challenges

One of the challenges associated with using this compound is the potential for heterogeneous staining patterns within a cell population core.ac.ukpnas.orgmdpi.comdbkgroup.org. This heterogeneity can complicate the interpretation of results, as it may reflect genuine biological variability in mitochondrial membrane potential or other cellular characteristics, or it could be influenced by technical factors.

Heterogeneity in Rh123 staining has been observed in various cell types, including isolated plant mitochondria, hepatocytes, glioma cells, astrocytes, and hematopoietic stem cells core.ac.ukpnas.orgmdpi.comnih.gov. In studies with isolated plant mitochondria, a high coefficient of variation in Rh123 fluorescence was indicative of heterogeneity of staining under non-energized conditions core.ac.uk. After the addition of succinate (B1194679), the mitochondrial population showed greater homogeneity core.ac.uk.

In hepatocytes from old rats, marked fluorescent heterogeneity with Rh123 was observed, suggesting age-associated alterations in mitochondrial membrane potential pnas.org. This heterogeneity implied that only a small percentage of hepatocytes in older animals maintained the same level of mitochondrial membrane potential as those in younger animals pnas.org. Different cell subpopulations with unique Rh123 fluorescence patterns were identified pnas.org.

Studies on glioma cells and astrocytes stained with Rh123 also noted initial heterogeneity in the astrocyte population compared to the more homogeneous staining in glioma cells mdpi.com. This suggests that even within seemingly similar cell types, there can be inherent differences in mitochondrial membrane potential or dye uptake/retention that contribute to staining variability mdpi.com.

Furthermore, Rh123 staining has been used to identify distinct subpopulations of cells based on their differential retention of the dye. For example, in murine bone marrow, Lin-, Sca-1+ hemopoietic stem cells were fractionated into Rh123med/hi and Rh123lo subpopulations, which exhibited different responses to hematopoietic growth factors and distinct in vivo repopulating capacities nih.gov. Similarly, in canine hepatocellular carcinoma cells, Rh123 staining identified RhoHi and RhoLo subpopulations with differing gene expression, sphere-forming ability, and chemoresistance nih.gov.

The heterogeneous staining patterns can arise from various factors, including variations in mitochondrial mass or morphology between cells, differences in plasma membrane potential, activity of efflux transporters (such as P-glycoprotein, which can pump Rh123 out of cells) plos.orgresearchgate.netresearchgate.net, and variability in metabolic activity or dye sequestration plos.orgresearchgate.net. When interpreting Rh123 fluorescence data, it is important to consider these potential sources of heterogeneity and, where possible, employ methods like flow cytometry to analyze cell populations and identify distinct subpopulations core.ac.ukpnas.orgmdpi.comdbkgroup.org. Combining Rh123 staining with other markers or techniques can also help to better understand the basis of the observed heterogeneity thermofisher.com.

Future Directions and Emerging Research Avenues

Development of Novel Rhodamine 123 Derivatives and Conjugates

The development of novel this compound derivatives and conjugates is a key area of future research. Modifications to the basic this compound structure can lead to compounds with altered spectral properties, improved photostability, reduced phototoxicity, or enhanced targeting capabilities thno.orgacs.org. For instance, studies have explored conjugating this compound with polymers to create targeted drug delivery systems, particularly for delivering therapeutic payloads to mitochondria nih.govresearchgate.net. One study successfully synthesized a polymer conjugated with this compound (Rh123-PEG-DOPE) and demonstrated that liposomes modified with this conjugate showed enhanced uptake by cancer cells and increased accumulation in mitochondria, leading to enhanced cytotoxicity of a loaded drug (paclitaxel) against cancer cells compared to non-targeted liposomes nih.govresearchgate.net.

Another avenue involves developing "gentle Rhodamines" through structural modifications, such as conjugation with cyclooctatetraene (B1213319) (COT), to reduce singlet-oxygen formation and diminish cellular photodamage during live-cell imaging, while preserving desirable spectroscopic properties and cell permeability acs.org. Research also includes developing radiolabeled derivatives, such as copper-labeled rhodamine derivatives, for potential use in tumor imaging via techniques like PET and optical imaging, leveraging the tendency of these compounds to accumulate in mitochondria which have altered bioenergetics in cancerous cells thno.orgnih.gov.

Integration with Multi-Omics Approaches for Deeper Mechanistic Insights

Integrating this compound-based studies with multi-omics approaches holds significant potential for gaining deeper mechanistic insights into cellular processes, particularly those involving mitochondria and drug transport. Multi-omics involves the integrated analysis of data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics researchgate.netmdpi.com.

By combining this compound fluorescence data, which can provide information on mitochondrial membrane potential or transporter activity, with comprehensive omics datasets, researchers can develop a more holistic understanding of the molecular pathways involved in various cellular states, including drug resistance and cellular responses to stress or therapeutic interventions researchgate.net. This integrated approach can help identify key genes, proteins, or metabolic pathways that influence this compound accumulation or efflux, thereby revealing underlying mechanisms of mitochondrial dysfunction or transporter activity in a systems-level context researchgate.netmdpi.com. For example, multi-omics analysis has been used to investigate nanotoxicity and metabolic networks, demonstrating the power of integrating different data types to understand complex biological changes researchgate.netfrontiersin.org. Applying this to this compound studies could reveal how genetic variations, altered protein expression, or metabolic shifts impact its behavior in cells.

Potential in Drug Discovery and Therapeutic Modality Development

This compound's interaction with efflux pumps, particularly P-glycoprotein (MDR1), makes it a valuable tool in drug discovery and the development of therapeutic modalities aimed at overcoming multidrug resistance (MDR) plos.orgmdpi.comnih.gov. MDR is a significant challenge in cancer chemotherapy, where cancer cells develop the ability to pump out a wide range of structurally diverse drugs, leading to treatment failure plos.org.

This compound is a known substrate for MDR1, and its cellular accumulation is inversely correlated with MDR1 activity plos.orgmdpi.com. Therefore, assays measuring this compound accumulation in cells expressing MDR1 can be used to screen for potential MDR inhibitors mdpi.comnih.gov. Compounds that increase this compound accumulation in these cells are potential candidates for reversing MDR mdpi.comnih.gov. Future research involves utilizing high-throughput screening platforms based on this compound efflux or accumulation to identify novel MDR inhibitors more efficiently mdpi.com. Furthermore, understanding the interactions of new drug candidates with efflux transporters using this compound can help predict potential drug-drug interactions and optimize drug formulations mdpi.comnih.gov. Beyond MDR, the mitochondriotropic properties of this compound and its derivatives are being explored for developing targeted therapies that specifically affect mitochondrial function in diseased cells, such as cancer cells which exhibit altered mitochondrial metabolism thno.orgnih.govresearchgate.net.

Refinement of Quantitative Imaging and Spectroscopic Methodologies

Refinement of quantitative imaging and spectroscopic methodologies is crucial for maximizing the information obtained from this compound-based studies. While this compound is widely used, accurately quantifying its intracellular concentration and interpreting its fluorescence in complex cellular environments can be challenging due to factors like self-quenching at high concentrations, environmental sensitivity of its fluorescence, and potential intracellular modifications mdpi.comphotochemcad.com.

Future directions include developing more sophisticated imaging techniques, such as advanced fluorescence microscopy and spectroscopy methods, that can provide more precise quantitative measurements of this compound in specific cellular compartments, like mitochondria wikipedia.orgnih.gov. This involves improving calibration methods, developing probes with more stable fluorescence properties, and utilizing techniques that can account for variations in probe concentration and local environment mdpi.comphotochemcad.com. Furthermore, research is ongoing to better understand and account for the intracellular metabolism and potential modifications of this compound, which can affect its fluorescence properties and localization over time mdpi.com. Techniques like mass spectrometry can be integrated with imaging to identify and quantify this compound metabolites and derivatives within cells, leading to more accurate interpretation of fluorescence data mdpi.com. The development of microphysiological systems also offers new avenues for studying this compound transport under more physiologically relevant conditions, improving the predictive power of in vitro assays mdpi.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.